molecular formula C12H24N2O2 B2864621 N,N'-bis(3-methylbutyl)ethanediamide CAS No. 67867-45-2

N,N'-bis(3-methylbutyl)ethanediamide

Cat. No. B2864621
CAS RN: 67867-45-2
M. Wt: 228.336
InChI Key: RCDNNRZQNQIGCN-UHFFFAOYSA-N
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Description

N,N'-bis(3-methylbutyl)ethanediamide, commonly known as TODGA, is a highly effective extractant used in the separation and recovery of actinides from nuclear waste. It is a member of the diglycolamide (DGA) family, which has been extensively studied for their potential applications in the nuclear industry. TODGA is known for its high selectivity, stability, and resistance to radiation damage, making it a promising candidate for nuclear fuel reprocessing.

Scientific Research Applications

Agricultural Fertilizers

N,N’-bis(3-methylbutyl)oxamide derivatives are explored in the agricultural sector as a substitute for urea in fertilizers . The compound hydrolyzes very slowly, releasing ammonia gradually, which can be beneficial for crops that require a steady supply of nitrogen over a longer period, as opposed to the quick release provided by urea. This controlled release can lead to more efficient use of nitrogen and reduce environmental impact.

Stabilizer for Nitrocellulose

In the production of nitrocellulose, a material used in the manufacture of explosives and celluloid for films, N,N’-bis(3-methylbutyl)oxamide serves as a stabilizer . It helps in preventing the decomposition of nitrocellulose, thereby enhancing the safety and longevity of the material.

Burn Rate Suppressant in Rocket Propulsion

This compound is utilized in Ammonium Perchlorate Composite Propellant (APCP) rocket motors as a high-performance burn rate suppressant . The addition of N,N’-bis(3-methylbutyl)oxamide in concentrations of 1-3 wt% has been shown to slow the linear burn rate of the propellant while having minimal impact on the specific impulse, which is crucial for the efficiency of rocket engines.

Catalysis in Organic Synthesis

N,N’-substituted oxamides, such as N,N’-bis(3-methylbutyl)oxamide, act as supporting ligands in the copper-catalyzed amination and amidation of aryl halides, a part of the Ullmann-Goldberg reaction . This reaction is significant in organic synthesis for constructing carbon-nitrogen bonds, which are foundational in many organic compounds, including pharmaceuticals.

DNA Binding Studies

Tetranuclear copper(II) complexes bridged by asymmetrical N,N’-bis(substituted)oxamides have been synthesized and characterized for their ability to bind to DNA . These complexes interact with DNA through intercalative mode, which is essential for understanding drug-DNA interactions and developing sensitive diagnostic agents.

Inhibitors for Enzymes

Oxamide and fumaramide analogs, including those derived from N,N’-bis(3-methylbutyl)oxamide, have been evaluated as potential inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are targets in the treatment of diseases such as Alzheimer’s, and inhibitors can play a crucial role in managing the progression of such conditions.

properties

IUPAC Name

N,N'-bis(3-methylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(2)5-7-13-11(15)12(16)14-8-6-10(3)4/h9-10H,5-8H2,1-4H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDNNRZQNQIGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(3-methylbutyl)ethanediamide

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